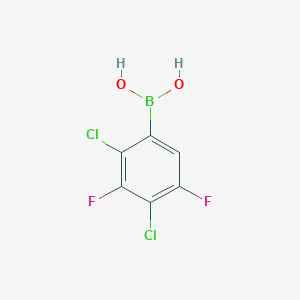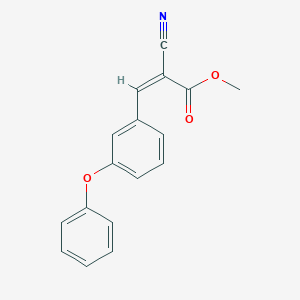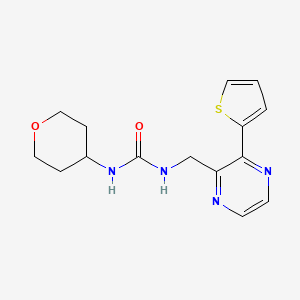![molecular formula C18H14ClN5 B2424392 1-(3-クロロフェニル)-N-(2-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 890945-98-9](/img/structure/B2424392.png)
1-(3-クロロフェニル)-N-(2-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and substituted phenyl groups at specific positions.
科学的研究の応用
1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of various industrial chemicals.
準備方法
The synthesis of 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the pyrimidine ring: The pyrazole intermediate is then subjected to condensation reactions with suitable amidine or guanidine derivatives to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.
化学反応の分析
1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, while in antimicrobial studies, it may disrupt essential bacterial processes.
類似化合物との比較
1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and are known for their diverse biological activities.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with comparable structural features and applications in medicinal chemistry.
Triazolopyrimidines: These compounds also contain a fused bicyclic system and are studied for their potential therapeutic properties.
The uniqueness of 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-12-5-2-3-8-16(12)23-17-15-10-22-24(18(15)21-11-20-17)14-7-4-6-13(19)9-14/h2-11H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLHGCGDKZYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)
![1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2424314.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)

![2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424319.png)
![7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424321.png)
![4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2424322.png)
![(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2424324.png)
![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)

![3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424327.png)
![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)
![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)
